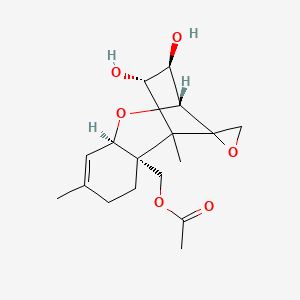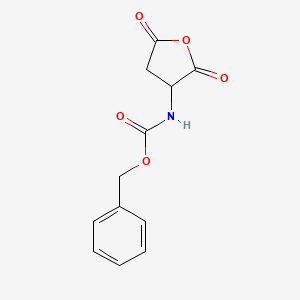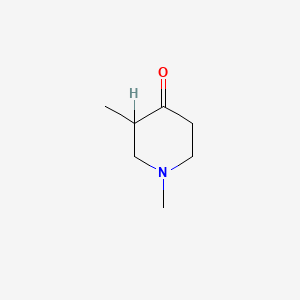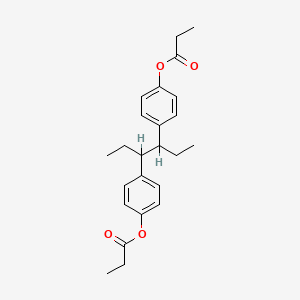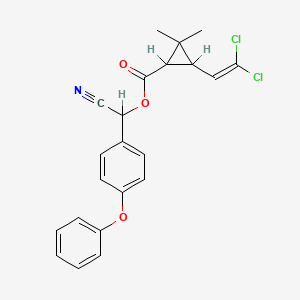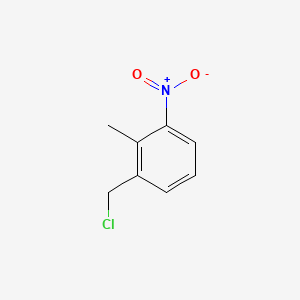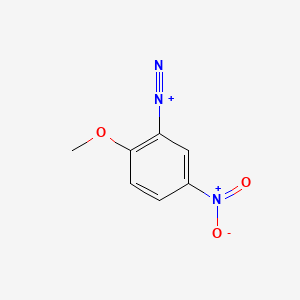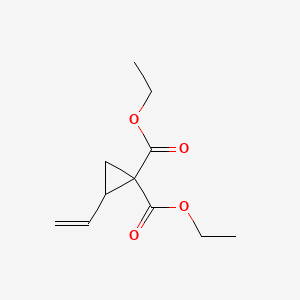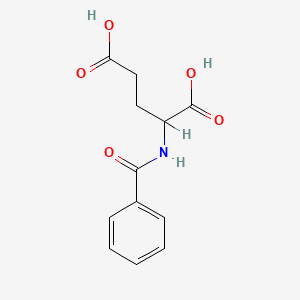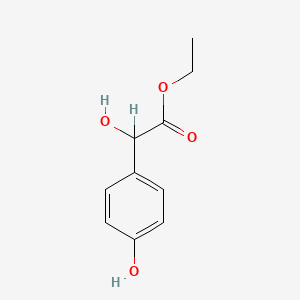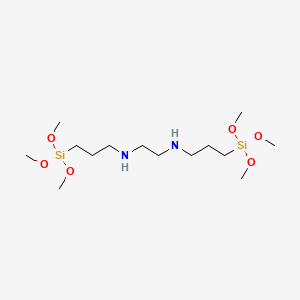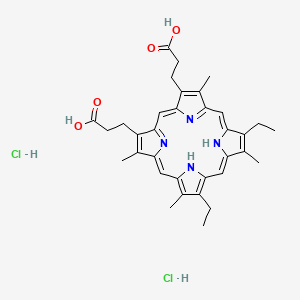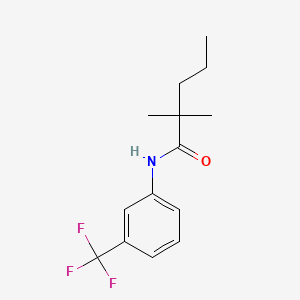
3'-Trifluoromethyl-2,2-dimethylvaleranilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-Trifluoromethyl-2,2-dimethylvaleranilide, commonly known as TFMV, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. It belongs to the class of amides and is widely used in the field of medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
Trifluoromethyl Group in Drug Design
The trifluoromethyl (CF3) group, which is a part of 3'-Trifluoromethyl-2,2-dimethylvaleranilide, plays a critical role in the design of pharmaceuticals. This group is a powerful attractor of electron density within a molecular framework and has emerged as a distinct complement to traditional hydrophilic/hydrophobic interplays in small molecules docking with proteins. Its presence can dramatically influence the properties of organic molecules, thereby increasing their applicability in pharmaceuticals, agrochemicals, or as building blocks for organic materials (Cho et al., 2010).
Photoredox Catalysis in Organic Synthesis
Photoredox catalysis has emerged as a useful tool for radical reactions involving trifluoromethyl groups. It enables efficient and selective radical fluoromethylation processes without the need for sacrificial redox agents, thereby allowing the synthesis of various organofluorine compounds bearing C(sp(3))-CF3 bonds. This method is particularly valuable for creating trifluoromethylated alkenes and other complex organic derivatives (Koike & Akita, 2016).
Catalytic Fluoride-Rebound Mechanism
A novel mechanism involving borane-catalyzed cleavage and reformation of a C–F bond in a gold complex, referred to as a fluoride-rebound mechanism, has been discovered. This mechanism can be used for the introduction of trifluoromethyl groups into compounds, potentially beneficial for the synthesis of 18F-radiolabeled aliphatic CF3-containing compounds for positron emission tomography applications (Levin et al., 2017).
Oxidative Trifluoromethylation
The incorporation of the trifluoromethyl group into drug candidates can enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein bind affinity. Oxidative trifluoromethylation methods have been developed to introduce the CF3 group into various organic molecules, significantly contributing to the pharmaceutical and agrochemical fields (Chu & Qing, 2014).
Trifluoromethyl Substituents in Organic Electronics
Trifluoromethyl (CF3) substituents can be used to increase the rate of thermally activated delayed fluorescence (TADF) in conjugated organic molecules. They help in tuning the excitonic character of the singlet and triplet excited states, influencing the rates of delayed fluorescence and thus have implications for the development of TADF emitters in organic electronics (Ward et al., 2020).
Propriétés
IUPAC Name |
2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c1-4-8-13(2,3)12(19)18-11-7-5-6-10(9-11)14(15,16)17/h5-7,9H,4,8H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGSGKPJMMYYGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177556 |
Source


|
| Record name | 3'-Trifluoromethyl-2,2-dimethylvaleranilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Trifluoromethyl-2,2-dimethylvaleranilide | |
CAS RN |
2300-87-0 |
Source


|
| Record name | 3'-Trifluoromethyl-2,2-dimethylvaleranilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002300870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Trifluoromethyl-2,2-dimethylvaleranilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

